(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral compound characterized by the presence of an amino group, a benzothienyl moiety, and a butanoic acid structure. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in the context of drug development and synthesis. The molecular formula of this compound is , with a molecular weight of approximately 271.76 g/mol .
This compound falls under the category of amino acids and their derivatives, specifically as a beta-amino acid due to the positioning of the amino group relative to the carboxylic acid. It is also classified as a heterocyclic compound due to the presence of sulfur in its structure, which contributes to its unique chemical properties and biological activities .
The synthesis of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves several key steps:
The process requires careful control of reaction conditions, including temperature and pH, to ensure high enantioselectivity and yield. Industrial methods may utilize continuous flow reactors for efficiency in large-scale production.
The molecular structure of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride can be represented using various chemical notation systems:
O=C(O)C[C@H](N)Cc1c2ccccc2sc1
InChI=1/C12H14ClNO2S/c13-12(10-8-9-7-11(14)15)6-5-4-3-2-1-16-12/h1-5,10H,6-8H2,(H,14,15);1H/t10-/m0/s1
DPMHHGFSWLCCBH-FYZOBXCZSA-N
.These representations highlight the compound's chiral center and functional groups that contribute to its reactivity.
The compound's specific rotation is reported at approximately +20° (c=1 in water), indicating its optical activity due to chirality .
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity for the desired products .
The mechanism of action for (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its interaction with specific biological targets. It is hypothesized that this compound may interfere with bacterial cell wall synthesis or act as an antagonist in various biological pathways, leading to potential antimicrobial effects .
These properties indicate that (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is stable under standard laboratory conditions but may require careful handling due to its low volatility .
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several scientific applications:
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride exhibits distinctive structural features that differentiate it from simpler aliphatic or phenyl-substituted β-amino acids. Its molecular architecture comprises three critical elements: (1) a chiral β-amino acid core with the (S)-configuration at the C3 carbon, (2) a benzothiophene heterocycle attached at the C4 position, and (3) a hydrochloride salt form that enhances crystallinity and solubility in polar reaction media. The benzothiophene moiety—a fused bicyclic system incorporating a thiophene ring annulated to a benzene ring—confers enhanced π-electron density, greater polarizability, and increased lipophilicity (calculated LogP ≈ 2.8) compared to phenylalanine-derived analogs . This electron-rich heterocycle enables specific hydrophobic and stacking interactions within biological binding pockets that are unattainable with simpler carbocyclic systems.
The methylene spacer between the chiral amino acid core and the benzothiophene ring provides crucial conformational flexibility, allowing the aromatic system to adopt optimal orientations for target engagement. Molecular modeling studies indicate that the extended conformation positions the benzothiophene sulfur atom approximately 6.2 Å from the protonated amino group, creating a spatially distinct pharmacophore capable of simultaneous ionic and hydrophobic interactions [6]. This specific spatial arrangement is critical for biological activity, as evidenced by structure-activity relationship (SAR) studies on related benzothiophene-containing neuroactive compounds where minor alterations in distance dramatically reduce potency.
Table 1: Structural Comparison of Selected β-Amino Acid Derivatives with Aromatic Moieties
Compound Name | Aromatic Group | Substitution Pattern | Chiral Center Configuration | Key Structural Feature |
---|---|---|---|---|
(S)-3-Amino-4-(3-benzothienyl)butanoic acid | Benzothiophene | 3-position | (S) | Thiophene S for H-bonding, extended conjugation |
β-Phenylalanine | Phenyl | Para/meta substituents | (R) or (S) | Simpler hydrophobic moiety |
β-Homotryptophan | Indole | 3-position | (S) | Nitrogen for H-bond donation |
4-(4-Fluorophenyl)-β-amino butyric acid | Fluorophenyl | Para-fluoro | Racemic | Electron-withdrawing halogen for dipole |
The stereochemistry at C3 critically determines biological recognition, with the (S)-enantiomer typically exhibiting superior binding affinity to target proteins compared to its (R)-counterpart (CAS 269398-95-0). This enantioselectivity is well-documented in β-amino acid interactions with enzymes and receptors, where the spatial orientation of the ammonium group relative to the carboxylate and aromatic system creates a complementary fit for chiral binding pockets [2] [6]. The hydrochloride salt form further enhances synthetic utility by improving crystallinity and stability during storage and handling compared to the free base [1]. These combined features—chiral center, heteroaromatic extension, and salt formulation—establish this benzothiophene-modified β-amino acid as a privileged scaffold for central nervous system (CNS) targeting compounds and protease inhibitors where such structural complexity is required for high-affinity interactions.
The investigation of β-amino acids in medicinal chemistry spans over seven decades, evolving from fundamental structure-activity relationship studies to sophisticated applications in modern drug design. Early research (1950s-1970s) primarily focused on naturally occurring β-amino acids like β-alanine and their metabolic roles, with synthetic methodologies limited to classical condensation reactions such as the Rodionow-Johnson protocol—a malonic acid-benzaldehyde condensation producing racemic β-aryl-β-amino acids with moderate yields and poor stereocontrol [6]. The therapeutic potential of β-amino acids remained largely unrealized due to these synthetic limitations until the 1990s, when catalytic asymmetric methodologies revolutionized the field. The advent of transition metal-catalyzed asymmetric hydrogenation, particularly using rhodium(I) complexes with chiral bisphosphine ligands (e.g., BINAP, DuPhos), enabled efficient access to enantiomerically enriched β-amino acid derivatives with >95% enantiomeric excess (ee). This breakthrough was pivotal for structure-activity studies requiring pure enantiomers .
A critical advancement emerged with the development of catalytic asymmetric hydrogenation for β-(heteroaryl)-substituted β-dehydroamino acid esters, directly enabling the synthesis of β-amino acids bearing aromatic heterocycles. Patent WO2004085378A1 specifically details this innovation, utilizing chiral rhodium catalysts with nonracemic bisphosphine ligands to hydrogenate precursors like methyl (Z)-3-amino-4-(3-benzothienyl)-2-butenoate under moderate hydrogen pressure (50-500 psi). This method achieved exceptional enantioselectivity (98% ee) and high conversion rates (>95%), representing the state-of-the-art for preparing (S)-3-amino-4-(3-benzothienyl)butanoic acid precursors . Subsequent process refinements in US8471016B2 further optimized hydrogenation conditions and workup procedures, facilitating decagram-scale production of enantiopure β-amino acids necessary for preclinical evaluation [4].
Table 2: Evolution of Synthetic Methods for β-Amino Acid Derivatives
Time Period | Dominant Methodology | Key Catalysts/Reagents | Enantioselectivity | Limitations | Impact on Drug Development |
---|---|---|---|---|---|
1950s-1970s | Rodionow-Johnson condensation | Malonic acid, benzaldehyde, NH₄OAc | Racemic | Low yields (30-50%), no stereocontrol | Limited to racemic biological screening |
1980s-1990s | Enzymatic resolution | Lipases, esterases | >98% ee (after resol.) | Maximum 50% theoretical yield | Enabled enantiopure β-amino acids at high cost |
1990s-2000s | Asymmetric hydrogenation (1st gen) | Rh(I)/BINAP complexes | 80-95% ee | Sensitive to β-substituent bulk | Accelerated SAR studies for peptidomimetics |
2000s-Present | Asymmetric hydrogenation (optimized) | Rh(I)/DuPhos, Ru-BINAP | 95-99% ee | High-pressure requirements (50-500 psi H₂) | Enabled bulk synthesis of complex analogs (e.g., benzothiophene derivatives) |
The therapeutic significance of β-amino acids expanded dramatically with the discovery that their incorporation into peptides conferred protease resistance while maintaining biological activity—properties exploited in antidiabetic drugs (e.g., sitagliptin analogs containing β-amino acid motifs) and antiviral agents [4] . β-Amino acids with extended aromatic systems, particularly benzothiophene derivatives, gained prominence as key intermediates for kinase inhibitors and GPCR modulators due to their ability to occupy deep hydrophobic pockets in target proteins. This historical trajectory—from metabolic curiosities to strategic components in blockbuster drugs—demonstrates how synthetic innovations unlocked the therapeutic potential of β-amino acids, with (S)-3-amino-4-(3-benzothienyl)butanoic acid hydrochloride representing a contemporary pinnacle of this evolution, combining stereochemical precision with a privileged heteroaromatic pharmacophore [6].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7